molecular formula C26H30ClN2O+ B211478 N-Benzylcinchonidinium chloride CAS No. 69257-04-1

N-Benzylcinchonidinium chloride

Cat. No.: B211478
CAS No.: 69257-04-1
M. Wt: 422.0 g/mol
InChI Key: FCHYSBWCOKEPNQ-UHFFFAOYSA-N
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Description

N-Benzylcinchonidinium chloride: is an organic compound with the molecular formula C26H29ClN2O . It is a derivative of cinchonidine, a natural alkaloid found in the bark of cinchona trees. This compound is known for its chiral properties and is widely used as a chiral phase-transfer catalyst in various organic synthesis reactions .

Biochemical Analysis

Biochemical Properties

N-Benzylcinchonidinium chloride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the formation of enzyme-substrate complexes, which can either inhibit or activate the enzyme’s activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, this compound has been shown to interact with enzymes in the glycolytic pathway, influencing the levels of metabolites such as glucose and pyruvate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, this compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylcinchonidinium chloride can be synthesized by reacting cinchonidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for several hours . The product is then purified by recrystallization from ethanol or a mixture of ethanol and diethyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Benzylcinchonidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in nucleophilic substitution reactions, the benzyl group can be replaced by various nucleophiles, leading to a wide range of products .

Scientific Research Applications

Chemistry: N-Benzylcinchonidinium chloride is extensively used as a chiral phase-transfer catalyst in asymmetric synthesis. It facilitates the enantioselective alkylation of malonic diesters, hydrolysis of enol esters, and asymmetric Michael additions .

Biology and Medicine: In biological research, this compound is used to study chiral recognition and enantioselective processes.

Industry: In the industrial sector, this compound is employed in the synthesis of fine chemicals and agrochemicals. Its ability to catalyze enantioselective reactions makes it valuable in the production of optically pure compounds .

Comparison with Similar Compounds

  • N-Benzylcinchoninium chloride
  • N-Benzylquininium chloride
  • N-Benzylcinchonidinium bromide

Comparison: N-Benzylcinchonidinium chloride is unique due to its high enantioselectivity and efficiency as a phase-transfer catalyst. Compared to similar compounds, it offers better performance in certain asymmetric synthesis reactions. For instance, N-Benzylquininium chloride and N-Benzylcinchonidinium bromide are also effective phase-transfer catalysts, but they may differ in their selectivity and reaction conditions .

Properties

CAS No.

69257-04-1

Molecular Formula

C26H30ClN2O+

Molecular Weight

422.0 g/mol

IUPAC Name

(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;hydrochloride

InChI

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;

InChI Key

FCHYSBWCOKEPNQ-UHFFFAOYSA-N

SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]

Isomeric SMILES

C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.Cl

Appearance

Powder

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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